DETA NONOate

Nitric oxide signaling Vascular biology Chronic NO exposure

Procure DETA NONOate—not a substitute NONOate—to ensure your experimental model captures the biological effects of sustained, low-level NO exposure over hours to days. Its 20 h half-life at pH 7.4, 37°C enables once-daily in vivo dosing and eliminates the need for repeated media changes in extended in vitro protocols. Validated in radiation injury mitigation and BBB integrity studies, this diazeniumdiolate is the only commercially available donor with kinetics suited for chronic NO delivery. Request quote for bulk quantities ≥100 mg.

Molecular Formula C4H13N5O2
Molecular Weight 163.18 g/mol
CAS No. 146724-94-9
Cat. No. B142208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDETA NONOate
CAS146724-94-9
SynonymsDiethylenetriamine NONOate; NOC-18
Molecular FormulaC4H13N5O2
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC(CN(CCN)[N+](=NO)[O-])N
InChIInChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2
InChIKeyYNRCBOXEDICOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





DETA NONOate (CAS 146724-94-9): A Long-Half-Life Diazeniumdiolate Nitric Oxide Donor for Sustained Release Studies


DETA NONOate (also known as NOC-18 or diethylenetriamine NONOate) is a diazeniumdiolate-class nitric oxide (NO) donor that spontaneously dissociates in a pH-dependent, first-order process to liberate 2 moles of NO per mole of parent compound [1]. At physiological pH 7.4 and 37°C, DETA NONOate exhibits a half-life of 20 hours, making it the longest-acting NONOate among commercially available diazeniumdiolates [2]. This extended release profile enables sustained, low-level NO delivery over many hours to days, in contrast to rapid-release NONOates such as DEA NONOate (half-life 2 minutes) or MAHMA NONOate (half-life 1 minute) [3]. The compound is widely used as a research tool for investigating the effects of prolonged, constant NO exposure in cellular and in vivo models [4].

DETA NONOate (CAS 146724-94-9) Procurement Rationale: Why Half-Life Dictates Experimental Outcome and Prevents Generic Substitution


Diazeniumdiolate (NONOate) NO donors are not interchangeable reagents. Their half-lives at pH 7.4 and 37°C span over four orders of magnitude, from seconds (PROLI NONOate, 1.8 seconds) to 20 hours (DETA NONOate) [1]. This extreme variation in release kinetics directly dictates the temporal profile of NO exposure in any experimental system. A user requiring sustained, low-level NO delivery over many hours for chronic exposure studies, radiomitigation protocols, or in vivo models requiring infrequent dosing cannot substitute DETA NONOate with a shorter-half-life analog such as spermine NONOate (39 minutes) or DPTA NONOate (3 hours) without fundamentally altering the experimental design and likely invalidating the results [2]. The functional consequences—ranging from differential cytotoxicity profiles to distinct hemodynamic responses—are directly tied to the compound's specific half-life, making the selection of the correct NO donor a critical procurement decision [3].

DETA NONOate (CAS 146724-94-9) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


DETA NONOate Half-Life vs. Spermine NONOate and DEA NONOate: Sustained NO Release for Chronic Exposure Protocols

DETA NONOate exhibits a half-life of 20 hours at 37°C, pH 7.4, which is approximately 30.8-fold longer than spermine NONOate (39 minutes) and 600-fold longer than DEA NONOate (2 minutes) under identical conditions [1]. This extended half-life directly translates to sustained NO release over many hours, making DETA NONOate the preferred choice for experiments requiring prolonged, constant NO delivery without frequent media changes or repeated dosing [2]. The NO release follows first-order kinetics and is pH-dependent, with decomposition nearly instantaneous at pH 5.0, providing an additional level of experimental control over release initiation .

Nitric oxide signaling Vascular biology Chronic NO exposure Pharmacokinetics

DETA NONOate Cytotoxicity Ranking: Lowest Acute Cytotoxicity Among Tested NO Donors Due to Slow Release Kinetics

In a direct head-to-head comparison of equimolar concentrations of various NO donors on Smulow-Glickman gingival epithelial cells, cytotoxicity was inversely related to compound half-life [1]. After a 4-hour exposure, DETA NONOate exhibited the lowest cytotoxicity among all tested donors, with the cytotoxicity rank order being: S-nitrosoglutathione > spermine NONOate > SNAP > DPTA NONOate > DETA NONOate [2]. This demonstrates that DETA NONOate's slow, sustained NO release minimizes acute cellular damage compared to rapid-release donors, which can generate toxic NO concentrations locally.

Cytotoxicity NO donor safety In vitro toxicology Cell viability

DETA NONOate vs. MAHMA NONOate and DEA NONOate: Minimal Blood-Brain Barrier Disruption Compared to Rapid-Release NO Donors

In an in situ rodent brain perfusion model, DETA NONOate caused negligible blood-brain barrier (BBB) disruption, ranking lowest among all tested NO donors [1]. The rank order of BBB disruption (2- to 5-fold permeability increase) was: S-nitroso-N-acetylpenicillamine-β-cyclodextrin > Angeli's salt > MAHMA NONOate ≈ diethylamine NONOate > spermine NONOate > DETA NONOate ≈ Piloty's acid ≈ saline [2]. When normalized to hyperosmotic mannitol (100% disruption), the NONOates (NO• donors) ranged from approximately 0 to 8% disruption, with DETA NONOate at the low end of this range [3]. This indicates that the slow, sustained NO release from DETA NONOate does not acutely compromise BBB integrity, unlike rapid-release donors.

Blood-brain barrier Neuroinflammation Cerebrovascular biology NO donor safety

DETA NONOate In Vivo Efficacy: Radiomitigation and Prolonged Survival in Total Body Irradiation Model

DETA NONOate, administered 24 hours after total body irradiation (9.25 Gy) in C57Bl/6J mice, markedly prolonged survival and acted as an effective radiomitigator [1]. The compound's 20-hour half-life was specifically cited as the rationale for its selection among NO donors with "optimized half decay times" [2]. Mechanistically, DETA NONOate decreased levels of pro-ferroptotic HOO-PUFA-PE signals and reduced 15-LOX2 expression in the ileum, preserving intestinal epithelium structural integrity [3]. This in vivo validation distinguishes DETA NONOate from shorter-half-life NONOates, which would require impractically frequent dosing to achieve comparable sustained NO exposure.

Radiomitigation Ferroptosis Radiation injury In vivo efficacy

DETA NONOate vs. MAHMA NONOate and PAPA NONOate: Synergistic Cytotoxicity with Fludarabine in B-CLL Cells

In a comparative study of NO donors for enhancing fludarabine cytotoxicity against B-CLL lymphocytes, DETA NONOate demonstrated synergistic activity in 52% of patient samples when combined with fludarabine, while the combination with nelarabine showed synergy in 88% of samples [1]. The cytotoxicity of the NO donors DETA-NO, PAPA-NO, and MAHMA-NO was inversely related to their rates of NO release, with DETA NONOate (longest half-life) producing the most favorable synergy profile [2]. Importantly, the combination of fludarabine and DETA NONOate was more cytotoxic in B-CLL cells less sensitive to fludarabine alone, indicating a potential chemosensitization effect in resistant disease [3].

Chronic lymphocytic leukemia Chemosensitization Synergy NO donors

DETA NONOate Hemodynamic Effects: Profound Blood Pressure Reduction with Rapid Onset Despite Slow NO Release Kinetics

In normotensive and hypertensive mice, DETA NONOate (60 mg/kg i.p.) induced a profound fall in blood pressure within 80 minutes of administration, with systolic BP decreasing by 40±3% (from 123±1 to 74±4 mmHg) and diastolic BP decreasing by 52±4% (from 95±3 to 46±4 mmHg) in normotensive animals [1]. The inactive metabolite diethylenetriamine (38 mg/kg i.p.) had no effect, confirming NO as the active species [2]. In ACTH-induced hypertensive mice, DETA NONOate produced similar reductions (systolic: -32±7%; diastolic: -35±10%) [3]. Notably, despite its 20-hour half-life, DETA NONOate elicited a rapid hemodynamic response, demonstrating that the compound achieves therapeutically relevant NO concentrations quickly while maintaining sustained release.

Cardiovascular pharmacology Hemodynamics Blood pressure NO donors

DETA NONOate (CAS 146724-94-9) Optimal Use Cases: Evidence-Backed Application Scenarios for Procurement


Sustained NO Delivery in Chronic Cell Culture Models Requiring >6 Hours Exposure

For in vitro studies examining the effects of prolonged, constant NO exposure on cell differentiation, proliferation, apoptosis, or gene expression, DETA NONOate is the only commercially available NONOate with a half-life (20 hours at 37°C) sufficient to maintain stable NO concentrations throughout extended incubation periods without requiring multiple media changes or compound re-addition [1]. Shorter-half-life analogs (e.g., spermine NONOate, 39 minutes; DPTA NONOate, 3 hours) would require repeated dosing or continuous infusion to achieve comparable sustained exposure, introducing experimental variability and potential contamination risk. DETA NONOate's slow release also minimizes acute cytotoxicity, as demonstrated by its lowest toxicity ranking among tested NO donors in head-to-head comparisons [2].

In Vivo Radiomitigation and Radioprotection Studies with Once-Daily Dosing

DETA NONOate is uniquely suited for in vivo studies of radiation injury mitigation due to its 20-hour half-life, which enables once-daily dosing protocols [1]. This has been validated in a total body irradiation model where DETA NONOate administered 24 hours post-exposure markedly prolonged survival in mice [2]. The compound's sustained NO release suppresses ferroptosis by inhibiting 15-LOX-mediated lipid peroxidation, a mechanism not accessible with rapid-release NO donors that would require impractically frequent administration to maintain protective NO levels. For researchers investigating radiation countermeasures, DETA NONOate is the preferred NO donor based on demonstrated in vivo efficacy and practical dosing feasibility.

Neurobiology Studies Requiring Preserved Blood-Brain Barrier Integrity

For experiments examining NO signaling in the central nervous system where maintaining intact blood-brain barrier (BBB) function is critical, DETA NONOate is the recommended NONOate based on direct head-to-head BBB permeability data [1]. In situ brain perfusion studies demonstrated that DETA NONOate caused negligible BBB disruption (approximately 0-8% of hyperosmotic control), ranking lowest among all tested NO donors and statistically equivalent to saline controls [2]. In contrast, rapid-release donors such as MAHMA NONOate and DEA NONOate caused measurable increases in BBB permeability. Researchers investigating neuroprotection, neuroinflammation, or BBB function should select DETA NONOate to avoid confounding effects from donor-induced barrier compromise.

Chemosensitization Studies with Nucleoside Analogs in Hematological Malignancies

DETA NONOate is the appropriate choice for studies investigating NO-mediated enhancement of nucleoside analog cytotoxicity, as demonstrated in B-CLL lymphocytes where DETA NONOate synergized with fludarabine in 52% of patient samples and with nelarabine in 88% of samples [1]. The slower NO release kinetics of DETA NONOate, compared to faster-release NONOates (PAPA-NO, MAHMA-NO), produced a more favorable synergy profile, with cytotoxicity inversely correlated to release rate [2]. Notably, the combination was more effective in cells less sensitive to fludarabine alone, suggesting potential for overcoming chemoresistance. Researchers developing NO-based chemosensitization strategies should procure DETA NONOate rather than alternative NONOates for these specific combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for DETA NONOate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.